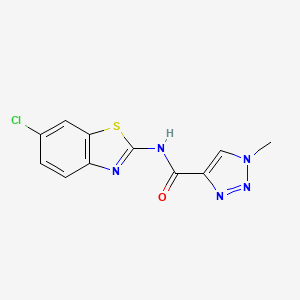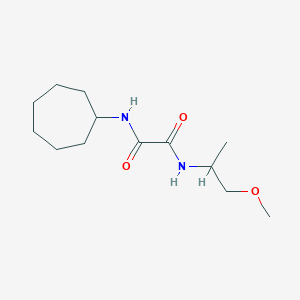
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea, also known as MQEU, is a synthetic compound with potential applications in a variety of scientific research fields. It is a derivative of quinoline, a heterocyclic aromatic compound, and has a molecular weight of 215.29 g/mol. MQEU is a colorless, odorless solid that is soluble in water and a variety of organic solvents. This compound has been used for a range of purposes, including drug synthesis, protein-protein interaction studies, and as a fluorescent probe.
作用机制
The mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood. The compound is believed to interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. It is also believed to interact with receptors and enzymes in the body, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea are not well understood. The compound has been used to study the mechanism of action of drugs, and it is believed to interact with proteins and other biomolecules in the body. It is also believed to have an effect on the metabolism of drugs, as well as on the activity of enzymes.
实验室实验的优点和局限性
The main advantage of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea in lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively easy to synthesize and can be used in a variety of research applications. However, the compound has a limited solubility in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea is not fully understood, and its effects on biochemical and physiological processes are not well understood.
未来方向
There are several potential future directions for research on 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea. These include further research on the mechanism of action of the compound, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted to improve the solubility of the compound in water, as well as to explore its potential applications in drug synthesis and protein-protein interaction studies. Finally, research could be conducted to explore the potential of using 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea as a fluorescent probe for the detection of proteins and other biomolecules.
合成方法
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea can be synthesized from 6-methoxyquinoline and 2-methoxyethylchloride. The synthesis involves a two-step process, beginning with the formation of a quinoline-2-methoxyethyl chloride intermediate, followed by the condensation of the intermediate with urea. The reaction is carried out in an aqueous medium at a temperature of 80-90°C. The yield of the reaction is usually around 90%.
科学研究应用
3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of proteins and other biomolecules. It has also been used to study the structure and function of proteins, as well as to study protein-protein interactions. In addition, 3-(2-methoxyethyl)-1-(6-methoxyquinolin-8-yl)urea has been used to study the mechanism of action of drugs and to study the biochemical and physiological effects of drugs.
属性
IUPAC Name |
1-(2-methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-19-7-6-16-14(18)17-12-9-11(20-2)8-10-4-3-5-15-13(10)12/h3-5,8-9H,6-7H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYAXOWOQNPPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=C2C(=CC(=C1)OC)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(6-methoxyquinolin-8-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6580124.png)
![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)
![N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]-1H-indole-2-carboxamide](/img/structure/B6580136.png)
![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)
![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)
![3-ethyl-1-{[1-(thiophen-2-yl)cyclopentyl]methyl}urea](/img/structure/B6580164.png)


![N'-[(2-chlorophenyl)methyl]-N-(3-ethoxypropyl)ethanediamide](/img/structure/B6580187.png)
![2-({6-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethan-1-ol](/img/structure/B6580206.png)
![ethyl {[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl}formate](/img/structure/B6580210.png)
![N-[4-({[2-(4-fluorophenoxy)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6580216.png)